6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Overview
Description
6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H9ClF3N3 and its molecular weight is 251.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is the Tetranychus urticae , a species of mite . This compound exhibits excellent acaricidal activity, making it an effective pesticide .
Mode of Action
It is known that the compound exhibits excellent acaricidal activity, suggesting that it interacts with its targets in a way that is lethal to the mites .
Biochemical Pathways
The compound’s acaricidal activity suggests that it disrupts essential biological processes in the mites, leading to their death .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the death of the mites. The compound exhibits excellent acaricidal activity, with LC50 values of 0.19 mg/L against Tetranychus urticae . This is comparable to the commercial acaricide cyenopyrafen .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It is known, though, that unrestricted use of existing insecticides can lead to serious pesticide resistance , suggesting that the effectiveness of this compound could be influenced by the presence of resistant mites in the environment.
Biochemical Analysis
Biochemical Properties
6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and other protein kinases. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the modulation of various cellular processes, making the compound a potential candidate for therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, the compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active site of target enzymes, leading to their inhibition. This binding can result in the disruption of enzyme activity, thereby affecting downstream signaling pathways and cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain biological activity. These metabolic pathways can influence the overall efficacy and safety profile of the compound, as the metabolites may contribute to its therapeutic or toxic effects. Understanding these pathways is crucial for optimizing the use of the compound in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, leading to its accumulation in specific cellular compartments. This distribution can influence the compound’s activity and efficacy, as its localization within the cell can determine its interactions with target enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity .
Properties
IUPAC Name |
6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-6-3-7(14-4-9(11,12)13)16-8(15-6)5-1-2-5/h3,5H,1-2,4H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBDBZPOBXLEBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.